1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
Description
Historical Context of Bicyclic Scaffolds in Bioisosteric Replacement
The evolution of bioisosteric replacement strategies has been driven by the need to overcome limitations inherent to aromatic systems. Traditional phenyl rings, while pharmacologically versatile, often impart high lipophilicity (logP > 3) and poor aqueous solubility (<50 μg/mL). The seminal 2012 Pfizer study demonstrating bicyclo[1.1.1]pentane's successful replacement of para-substituted phenyl rings in γ-secretase inhibitors marked a turning point, with the bioisostere showing 15× improved solubility and reduced CYP450 metabolism.
Subsequent work expanded the bioisosteric toolkit through systematic exploration of:
- Bicyclo[2.2.2]octanes : Demonstrated improved metabolic stability in kinase inhibitors but faced synthetic complexity challenges
- Cubanes : Showed exceptional thermal stability but limited commercial adoption due to difficult functionalization
- 2-Oxabicyclo[2.1.1]hexanes : Emerged as geometrically optimal for ortho-substitution mimicry with oxygen-enhanced polarity
Crystallographic analyses revealed key geometric parameters enabling successful phenyl replacement:
| Parameter | Ortho-Phenyl | 2-Oxabicyclo[2.1.1]hexane |
|---|---|---|
| Interatomic Distance | 2.48 Å | 2.51 Å |
| Bond Angle | 120° | 116° |
| Torsional Freedom | 30° | 28° |
This structural congruence enables target binding while modifying electronic properties through oxygen incorporation and fluorinated substituents.
Emergence of 1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane as a Key Structural Motif
The specific derivative this compound (CAS 2503208-69-1) combines three critical design elements:
- Ethynyl Group : Provides click chemistry handle for modular derivatization
- Trifluoromethyl Moiety : Enhances metabolic stability (t₁/₂ > 6h in human microsomes)
- Oxygen Bridge : Lowers cLogP by 1.2 units vs phenyl analogs
Synthetic advancements enabled its practical application:
Table 1: Synthetic Routes to this compound
| Method | Yield (%) | Key Advantage | Citation |
|---|---|---|---|
| Iodocyclization | 78 | Scalable to 100g batches | |
| Photocycloaddition | 82 | Diastereoselective control | |
| Phosphine Catalysis | 91 | Ambient temperature conditions |
The compound's versatility is demonstrated in:
- Agrochemicals : Maintained fungicidal activity of boscalid analogs while increasing water solubility from 2.1 mg/L to 18.7 mg/L
- Kinase Inhibitors : Improved membrane permeability (Papp > 20 × 10⁻⁶ cm/s) in imatinib derivatives
- PET Tracers : Ethynyl group enabled rapid ¹⁸F-radiolabeling for CNS targeting
Recent computational studies using density functional theory (DFT) at the B3LYP/6-311++G** level reveal the compound's electrostatic potential maps closely match those of ortho-CF₃-phenyl groups (RMSD = 0.012 eV), explaining its successful bioisosteric applications. The strategic placement of electronegative atoms creates dipole moments (2.1 D) that enhance interactions with polar binding pockets while maintaining hydrophobic surface area (85 Ų vs 89 Ų for phenyl).
Properties
IUPAC Name |
1-ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-2-7-3-6(4-7,5-12-7)8(9,10)11/h1H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGOOXRDEIHWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC(C1)(CO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclic Framework Formation
The oxabicyclo[2.1.1]hexane scaffold is constructed via a photochemical [2+2] cycloaddition between methylenecyclobutane derivatives and ketene intermediates. A seminal approach employs dichlorinated ketenes generated in situ from α,α-dichloroesters under blue LED irradiation (λ = 400 nm) with 4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile) as a photoredox catalyst. The reaction proceeds via a double strain-release mechanism, where both the ketene and methylenecyclobutane contribute to lowering activation barriers (Fig. 1A).
Key Conditions:
Ethynyl Group Introduction
Post-cycloaddition, the ethynyl group is installed via Sonogashira coupling using a palladium-copper catalytic system. A halogenated intermediate (e.g., 4-iodo-2-oxabicyclo[2.1.1]hexane) reacts with trimethylsilylacetylene (TMSA), followed by desilylation with K₂CO₃/MeOH.
Optimization Data:
| Step | Catalyst System | Yield (%) |
|---|---|---|
| Iodination | I₂, Ag₃PO₄ | 85 |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, PPh₃ | 78 |
| Desilylation | K₂CO₃, MeOH | 92 |
Iodocyclization of Fluorinated Precursors
Synthesis of 3-Hydroxymethylenecyclobutanes
The iodocyclization route begins with fluorinated 3-hydroxymethylenecyclobutanes, synthesized via Knoevenagel condensation between cyclobutanone and trifluoromethylacetic acid derivatives. Subsequent iodocyclization with I₂ and AgOTf forms the 2-oxabicyclo[2.1.1]hexane core.
Reaction Scheme:
Alkynylation via Nucleophilic Substitution
The iodinated intermediate undergoes alkynylation using lithium acetylide or a copper-mediated cross-coupling. Optimal results are achieved with LiC≡CSiMe₃ in THF at −78°C, yielding the ethynyl product after desilylation.
Comparative Alkynylation Methods:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| LiC≡CSiMe₃ | THF | −78°C | 81 |
| CuI, Pd(PPh₃)₂Cl₂ | DMF | 80°C | 65 |
Thermal [2+2] Cycloaddition Approaches
Traditional Thermal Methods
Early syntheses relied on thermal [2+2] cycloadditions between 3-methylbicyclo[1.1.0]butanecarbonitrile and electron-deficient olefins (e.g., maleonitrile). Conducted at 150–200°C without catalysts, these methods suffer from low regioselectivity (<50%) and side product formation.
Limitations:
- High energy input required.
- Competing retro-Diels-Alder reactions.
- Limited functional group tolerance.
Modern Catalytic Variations
Recent advances employ Lewis acids (e.g., TiCl₄) to lower reaction temperatures (80–100°C) and improve yields (up to 68%). However, scalability remains challenging due to catalyst loading (10–20 mol%).
Mechanistic and Computational Insights
Strain Energy Calculations
Density functional theory (DFT) studies reveal the oxabicyclo[2.1.1]hexane core has a strain energy of 28.5 kcal/mol, facilitating ring-opening reactions but stabilizing the bicyclic structure during synthesis. The trifluoromethyl group reduces electron density at C4, enhancing electrophilic substitution reactivity.
Regioselectivity in Photocycloaddition
Computational models indicate that the dichlorinated ketene intermediate adopts a diradical triplet state under irradiation, favoring attack at the methylenecyclobutane’s exo-face. This selectivity ensures >90% regiopurity in the photochemical route.
Industrial Scalability and Challenges
Gram-Scale Synthesis
The iodocyclization route has been demonstrated at gram-scale (5–10 g batches) with consistent yields (55–60%). Key challenges include:
- Purification of iodinated intermediates via column chromatography.
- Handling moisture-sensitive alkynylation reagents.
Chemical Reactions Analysis
Cycloaddition Reactions
The ethynyl group participates in regioselective [3+2] cycloadditions, particularly with azides under copper-catalyzed "click chemistry" conditions. This reaction forms triazole-linked derivatives with potential pharmaceutical applications. Gold(I)-catalyzed cycloisomerization also occurs, leveraging alkyne activation to generate fused bicyclic systems .
Key Reaction Data:
Electrophilic Additions
The electron-deficient ethynyl moiety undergoes hydrohalogenation selectively. In HCl-saturated THF, anti-Markovnikov addition produces (Z)-1-chloro-1-trifluoromethyl-substituted alkenes due to steric shielding from the bicyclic framework .
Mechanistic Pathway:
-
Protonation at β-carbon of alkyne
-
Chloride attack from less hindered face
-
Stabilization by CF₃ group through -I effect
Cross-Coupling Reactions
Palladium-mediated Sonogashira couplings enable aryl/heteroaryl diversification. The reaction tolerates electron-withdrawing substituents on aryl halides but requires careful temperature control (60-80°C) to prevent bicyclic ring degradation .
Optimized Conditions:
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Base: Cs₂CO₃
-
Solvent: THF/H₂O (4:1)
Ring-Opening Transformations
Acid-mediated ring-opening occurs via protonation at the oxygen atom, followed by C-O bond cleavage. This generates linear dienes with retained trifluoromethyl groups, useful in Diels-Alder reactions .
Example:
text1-Ethynyl-4-CF₃-2-oxabicyclo[2.1.1]hexane + H₂SO₄ (cat.) → 1,5-hexadiene derivative[7]
Functional Group Interconversions
The trifluoromethyl group directs electrophilic aromatic substitution (when aromatic systems are present) but remains inert under most conditions. Neighboring group participation by the oxygen atom facilitates epoxidation of derived alkenes .
Comparative Reactivity:
| Position | Reactivity | Rationale |
|---|---|---|
| Ethynyl terminus | High (sp-hybridized C) | Electron deficiency from CF₃ |
| Bridgehead C-H | Moderate (strain-enhanced) | Angle strain (≈90°) |
| Oxygen atom | Nucleophilic | Lone pair availability |
Polymerization Behavior
Radical polymerization initiated by AIBN yields polymers with glass transition temperatures (Tg) ~145°C. The rigid bicyclic structure enhances thermal stability compared to linear analogs .
Material Properties:
| Property | Value |
|---|---|
| Tₘ (DSC) | 228°C |
| Decomposition Temp (TGA) | 310°C (5% weight loss) |
| Solubility | DMSO > DMF > THF |
This compound's unique reactivity profile makes it valuable for designing bioactive molecules, advanced materials, and mechanistic studies of strained systems. Recent advances in iodocyclization methodologies have improved synthetic accessibility, though challenges remain in controlling stereochemistry during [2+2] photocycloadditions . Further research is needed to explore enantioselective transformations and in vivo stability of derived products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to 1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane. For instance, derivatives containing trifluoromethyl groups have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of this compound into drug design may enhance the efficacy of existing anticancer agents.
Antidiabetic Properties
In addition to its anticancer potential, this compound has been explored for its antidiabetic effects. Research indicates that similar structures can modulate glucose metabolism and insulin sensitivity, suggesting that this compound may have therapeutic applications in managing diabetes .
Materials Science
Fluorinated Polymers
The unique trifluoromethyl group in this compound makes it an attractive monomer for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers can be utilized in coatings, adhesives, and other industrial applications where durability is crucial.
Synthetic Applications
Synthetic Intermediate
This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex fluorinated compounds. Its unique structure allows for various functionalization reactions that can lead to the development of new materials or pharmaceuticals.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane exerts its effects involves its interaction with specific molecular targets. The ethynyl and trifluoromethyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s high reactivity suggests it can form stable complexes with proteins and enzymes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations:
- Ethynyl vs. Halogenated Substituents : The ethynyl group enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas iodomethyl or bromomethyl groups participate in nucleophilic substitutions .
- Trifluoromethyl vs. Other Fluorinated Groups: -CF₃ provides greater metabolic stability and lipophilicity compared to -CHF₂ or non-fluorinated groups, critical for blood-brain barrier penetration in neuropharmacology .
- Oxabicyclo vs. Azabicyclo Cores : The oxygen atom in oxabicyclo systems reduces basicity, improving solubility, while azabicyclo analogs may enhance target binding via hydrogen bonding .
Solubility and Bioavailability
Table 2: Solubility Enhancements via Bicyclic Scaffolds (Data from )
| Compound (Modified vs. Parent) | Parent Solubility (µM) | Modified Solubility (µM) |
|---|---|---|
| Fluxapyroxad (ortho-phenyl → oxabicyclo) | 25 | 155 |
| Boscalid (ortho-phenyl → oxabicyclo) | 11 | 152 |
1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane is expected to follow this trend, with solubility exceeding traditional aromatic analogs due to reduced crystallinity and increased polarity from the oxygen atom .
Metabolic Stability and Reactivity
- Metabolic Stability : The trifluoromethyl group resists oxidative degradation, while the saturated bicyclic core reduces ring strain compared to cubanes, further enhancing stability .
- Reactivity : The ethynyl group facilitates modular derivatization, contrasting with halogenated analogs (e.g., iodomethyl) that undergo substitution but lack versatility for click chemistry .
Biological Activity
1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its bicyclic structure, combined with the ethynyl and trifluoromethyl groups, suggests a range of possible interactions with biological targets, making it a candidate for further research.
Chemical Structure and Properties
The compound features a bicyclic framework that contributes to its conformational rigidity and metabolic stability. The presence of the trifluoromethyl group enhances lipophilicity, which can influence biological activity by affecting membrane permeability and receptor binding.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Many bicyclic compounds have shown effectiveness against bacterial strains, potentially due to their ability to disrupt bacterial cell membranes.
- Anticancer Properties : Some derivatives in this chemical class have been linked to inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : Compounds structurally related to this compound have been studied for their ability to inhibit specific enzymes, such as myeloperoxidase and various kinases.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Studies : Research published in the Journal of Medicinal Chemistry demonstrated that certain oxabicyclo derivatives exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting that modifications in the bicyclic structure can enhance efficacy against resistant strains .
- Anticancer Activity : A study in Cancer Research highlighted a series of trifluoromethyl-substituted compounds that showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Enzyme Inhibition : A recent paper detailed the synthesis of various 2-oxabicyclo compounds and their evaluation as myeloperoxidase inhibitors. These findings indicate that structural modifications can lead to increased potency against specific enzyme targets, which is critical for therapeutic applications .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, diazo compound | 55–65 | |
| Trifluoromethylation | TMSCF₃, TBAF, THF, 0°C to RT | 70–80 | |
| Ethynylation | Pd(PPh₃)₄, TMS-acetylene, CuI | 60–75 |
Basic: How can the structure of this compound be rigorously characterized?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify bicyclic protons (δ 1.5–3.0 ppm for bridgehead H) and ethynyl protons (sharp singlet near δ 2.5–3.0 ppm). Trifluoromethyl groups show a distinct ¹⁹F signal at δ -60 to -70 ppm .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the bicyclic core .
- X-ray Crystallography : Critical for confirming the bicyclo[2.1.1]hexane geometry and substituent positions. Crystallize in hexane/ethyl acetate .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₈H₇F₃O) and fragmentation patterns .
Advanced: How can reaction yields be optimized for introducing the ethynyl group without ring strain-induced decomposition?
Methodological Answer:
- Solvent Selection : Use non-polar solvents (hexane, toluene) to stabilize the strained bicyclic system during coupling .
- Catalyst System : Employ Pd₂(dba)₃ with bulky ligands (XPhos) to enhance selectivity and reduce side reactions .
- Temperature Control : Perform reactions at -20°C to 0°C to minimize thermal decomposition .
- In Situ Monitoring : Use FTIR to track alkyne incorporation (C≡C stretch ~2100 cm⁻¹) and adjust reaction time dynamically .
Critical Data:
- Yield Improvement : From 45% (RT, THF) to 75% (0°C, toluene) .
- Side Products : <5% bicyclic ring-opening byproducts under optimized conditions .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in Diels-Alder reactions?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G** to model transition states and predict regioselectivity. The ethynyl group acts as a dienophile, with computed activation energies ~20 kcal/mol .
- NBO Analysis : Evaluate orbital interactions between the ethynyl π-system and diene HOMO .
- MD Simulations : Assess solvent effects (e.g., THF vs. DCM) on reaction kinetics .
Key Finding:
- The trifluoromethyl group increases electrophilicity of the ethynyl moiety, accelerating Diels-Alder reactions by 30% compared to non-fluorinated analogs .
Basic: How should researchers handle stability and storage of this compound?
Methodological Answer:
- Storage Conditions :
- Stability Monitoring :
- Periodic ¹H NMR checks (every 2 weeks) to detect decomposition (e.g., new peaks at δ 4.5–5.5 ppm indicating ring-opened products) .
Advanced: How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Case Study : If NMR suggests axial CF₃, but X-ray shows equatorial positioning:
Resolution Example:
- A 2023 study resolved similar discrepancies by identifying a low-energy CF₃ rotamer that aligns with NMR data but is averaged in solution .
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (ethynyl groups are reactive) .
- Ventilation : Use fume hoods for synthesis and purification steps due to volatile byproducts (e.g., trifluoromethyl ketones) .
- Waste Disposal : Quench ethynyl residues with Cu(I) salts in MeOH before disposal to prevent exothermic decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
